4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidinone ring, and various functional groups such as benzyloxy, ethoxy, and hydroxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the benzyloxy and ethoxy groups, and the final coupling to form the benzamide structure. Common reagents used in these reactions include thionyl chloride, benzyl alcohol, and ethyl iodide, among others. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would yield a thiazolidine .
Scientific Research Applications
4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(benzyloxy)-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide include:
- 4-(benzyloxy)benzonitrile
- 4-(benzyloxy)benzoic acid
- 4-benzyloxy-3-ethoxy-benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C26H22N2O5S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C26H22N2O5S2/c1-2-32-22-14-18(8-13-21(22)29)15-23-25(31)28(26(34)35-23)27-24(30)19-9-11-20(12-10-19)33-16-17-6-4-3-5-7-17/h3-15,29H,2,16H2,1H3,(H,27,30)/b23-15- |
InChI Key |
QNRSMANFRQOQEB-HAHDFKILSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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